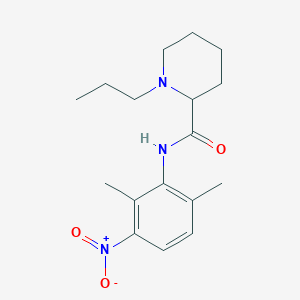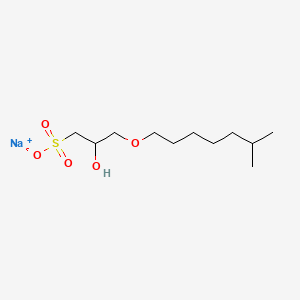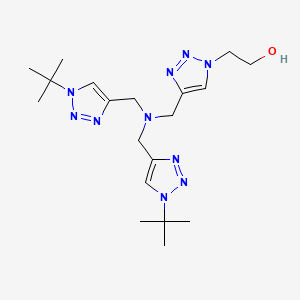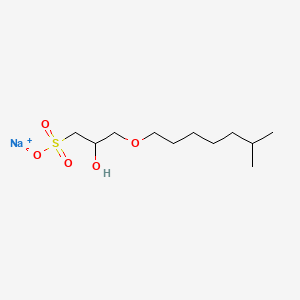![molecular formula C30H36Br2F2N2S3 B12296815 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-accepting properties, making them valuable in various optoelectronic applications .
Vorbereitungsmethoden
The synthesis of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzothiadiazole and N-Bromosuccinimide (NBS) in dichlorobenzene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction:
Polymerization: It can be polymerized with other monomers to form copolymers with enhanced properties.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Optoelectronics: It is used in the development of organic field-effect transistors (OFETs) and photovoltaic solar cell devices due to its strong electron-accepting properties
Material Science: The compound is used in the synthesis of polymer semiconductors, which are essential for various electronic applications.
Fluorescent Sensors:
Wirkmechanismus
The mechanism of action of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its strong electron-accepting properties. This allows it to participate in electron transfer processes, which are crucial for its applications in optoelectronics and material science . The molecular targets and pathways involved in these processes are primarily related to its ability to enhance π-stacking and improve charge carrier transport properties .
Vergleich Mit ähnlichen Verbindungen
4,7-Bis(5-brom-4-octylthiophen-2-yl)-5,6-difluorbenzo[c][1,2,5]thiadiazol kann mit anderen Benzothiadiazol-Derivaten verglichen werden, wie z. B.:
4,7-Bis(5-bromthiophen-2-yl)benzo[c][1,2,5]thiadiazol: Diese Verbindung wird ebenfalls bei der Synthese von Polymerschichten verwendet, aber es fehlen die Octyl- und Fluor-Substituenten.
4,7-Bis(5-brom-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazol: Dieses Derivat hat Octyloxygruppen anstelle von Fluor, was sich auf seine elektronischen Eigenschaften auswirken kann.
Die Einzigartigkeit von 4,7-Bis(5-brom-4-octylthiophen-2-yl)-5,6-difluorbenzo[c][1,2,5]thiadiazol liegt in seinen spezifischen Substituenten, die seine elektronenakzeptierenden Eigenschaften verbessern und es für fortgeschrittene optoelektronische Anwendungen geeignet machen .
Eigenschaften
Molekularformel |
C30H36Br2F2N2S3 |
|---|---|
Molekulargewicht |
718.6 g/mol |
IUPAC-Name |
4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H36Br2F2N2S3/c1-3-5-7-9-11-13-15-19-17-21(37-29(19)31)23-25(33)26(34)24(28-27(23)35-39-36-28)22-18-20(30(32)38-22)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
HCLOLOKPUVNSGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCC)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12296736.png)
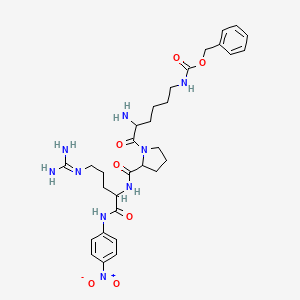
![17-Ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one](/img/structure/B12296747.png)
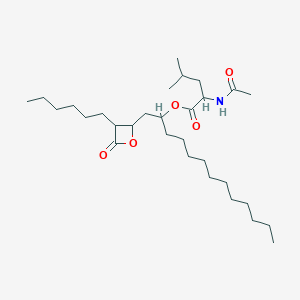
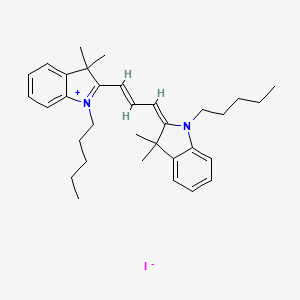
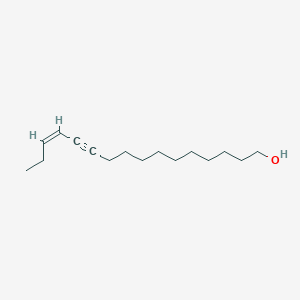

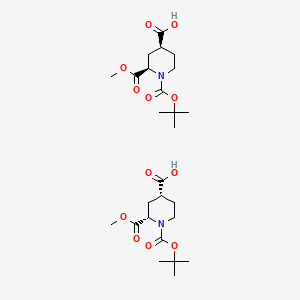
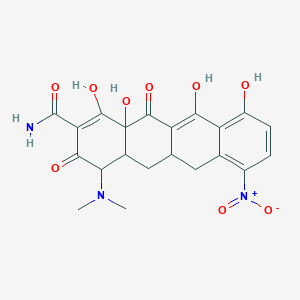
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
